![molecular formula C30H60O4 B14240929 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 337961-22-5](/img/structure/B14240929.png)
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The structure of this compound includes two dodecyloxy groups attached to a propan-2-yl backbone, making it a complex and unique molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane typically involves the reaction of 1,3-bis(dodecyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Propenyloxy)methyl]oxirane: Similar in structure but with a propenyloxy group instead of dodecyloxy groups.
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Contains similar functional groups but differs in the backbone structure.
Uniqueness
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific arrangement of dodecyloxy groups and the presence of the oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
337961-22-5 |
|---|---|
Fórmula molecular |
C30H60O4 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
2-(1,3-didodecoxypropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C30H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29(33-27-30-28-34-30)26-32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clave InChI |
HRBLIUWTAOOJCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COCCCCCCCCCCCC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)

![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)




![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)


